molecular formula C11H12N2O B165969 N-[4-(Cyanomethyl)benzyl]acetamide CAS No. 135420-01-8

N-[4-(Cyanomethyl)benzyl]acetamide

Cat. No. B165969
M. Wt: 188.23 g/mol
InChI Key: ZEZWTZSHKNQHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Cyanomethyl)benzyl]acetamide, also known as SRI-4227, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. SRI-4227 is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant and anxiolytic effects.

Mechanism Of Action

The mechanism of action of N-[4-(Cyanomethyl)benzyl]acetamide is believed to be through its selective inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. By inhibiting the reuptake of serotonin, N-[4-(Cyanomethyl)benzyl]acetamide increases the concentration of serotonin in the synaptic cleft, leading to enhanced signaling and improved mood.

Biochemical And Physiological Effects

N-[4-(Cyanomethyl)benzyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, N-[4-(Cyanomethyl)benzyl]acetamide has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons. Furthermore, N-[4-(Cyanomethyl)benzyl]acetamide has been shown to reduce inflammation and oxidative stress, both of which are implicated in the pathogenesis of several neurological disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[4-(Cyanomethyl)benzyl]acetamide in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. Furthermore, N-[4-(Cyanomethyl)benzyl]acetamide has excellent pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it suitable for in vivo studies.
However, one of the limitations of using N-[4-(Cyanomethyl)benzyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-[4-(Cyanomethyl)benzyl]acetamide is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

Despite the promising preclinical data, further research is needed to fully understand the potential of N-[4-(Cyanomethyl)benzyl]acetamide as a therapeutic agent. Some of the future directions that could be explored include:
- Studying the long-term effects of N-[4-(Cyanomethyl)benzyl]acetamide on neuronal function and survival
- Investigating the potential of N-[4-(Cyanomethyl)benzyl]acetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease
- Exploring the potential of N-[4-(Cyanomethyl)benzyl]acetamide in combination with other therapeutic agents for the treatment of depression and anxiety disorders
- Investigating the potential of N-[4-(Cyanomethyl)benzyl]acetamide in the treatment of chronic pain and other conditions that involve altered serotonin signaling.
Conclusion
N-[4-(Cyanomethyl)benzyl]acetamide is a novel compound that has shown promising results in preclinical studies as an antidepressant and anxiolytic agent. Its high selectivity for serotonin reuptake inhibition and excellent pharmacokinetic properties make it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, further research is needed to fully understand the potential of N-[4-(Cyanomethyl)benzyl]acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(Cyanomethyl)benzyl]acetamide involves the reaction of 4-(Bromomethyl)benzonitrile with sodium acetate in acetic acid, followed by the addition of acetic anhydride and heating. The resulting product is then purified by recrystallization to obtain N-[4-(Cyanomethyl)benzyl]acetamide in high yield and purity.

Scientific Research Applications

N-[4-(Cyanomethyl)benzyl]acetamide has been extensively studied for its potential as an antidepressant and anxiolytic agent. Several preclinical studies have demonstrated its efficacy in reducing depression and anxiety-related behaviors in animal models. Furthermore, N-[4-(Cyanomethyl)benzyl]acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

135420-01-8

Product Name

N-[4-(Cyanomethyl)benzyl]acetamide

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[[4-(cyanomethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C11H12N2O/c1-9(14)13-8-11-4-2-10(3-5-11)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)

InChI Key

ZEZWTZSHKNQHIM-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC=C(C=C1)CC#N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)CC#N

synonyms

Acetamide, N-[[4-(cyanomethyl)phenyl]methyl]-

Origin of Product

United States

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